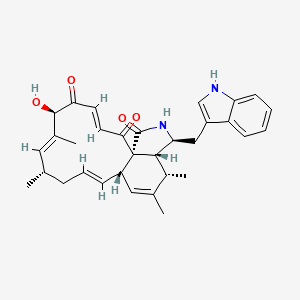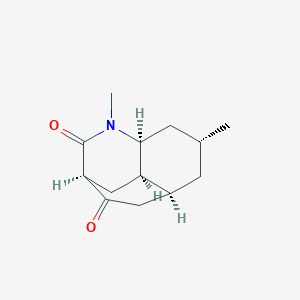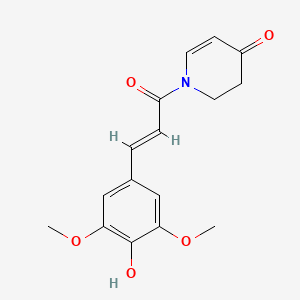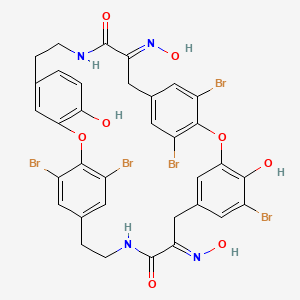![molecular formula C17H10O4 B1254375 9,11-Dihydroxy-12H-benzo[a]xanthen-12-on CAS No. 53865-04-6](/img/structure/B1254375.png)
9,11-Dihydroxy-12H-benzo[a]xanthen-12-on
Übersicht
Beschreibung
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one: is a chemical compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are found in various natural sources, including plants and fungi
Wissenschaftliche Forschungsanwendungen
Chemistry:
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one is used as a building block in organic synthesis
Biology:
The compound has shown potential in biological studies, particularly in the investigation of its interactions with DNA. Studies have indicated that it can bind to DNA, making it a candidate for further research in genetic studies and drug development .
Medicine:
Due to its ability to interact with biological molecules, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one is being explored for its potential therapeutic applications. It has shown cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent .
Industry:
In the industrial sector, the compound’s unique properties make it useful in the development of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.
Wirkmechanismus
Target of Action
It has been found to interact with dna , suggesting that it may exert its effects through modulation of gene expression.
Mode of Action
9,11-dihydroxy-12H-benzo[a]xanthen-12-one interacts with DNA through an intercalative mode . This means the compound inserts itself between the base pairs of the DNA helix, which can lead to changes in the DNA structure and affect its function .
Result of Action
9,11-dihydroxy-12H-benzo[a]xanthen-12-one has been found to exhibit cytotoxic activity against certain tumor cell lines
Biochemische Analyse
Biochemical Properties
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one plays a crucial role in biochemical reactions, particularly in its interactions with DNA. Studies have shown that this compound exhibits an intercalative mode of binding with calf thymus DNA, suggesting that it can insert itself between DNA base pairs This interaction is significant as it can influence the structural integrity and function of DNA
Cellular Effects
The effects of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one on cellular processes are profound. It has demonstrated significant cytotoxic activity against tumor cell lines such as HeLa and HepG2, while showing weaker activity against normal liver cell lines like L02 . This selective cytotoxicity suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism differently in cancerous versus normal cells. The exact mechanisms through which it exerts these effects are still being explored, but its ability to bind to DNA likely plays a central role.
Molecular Mechanism
At the molecular level, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one exerts its effects primarily through DNA intercalation. This binding can disrupt the normal function of DNA, leading to inhibition of DNA replication and transcription . The compound’s structure allows it to fit snugly between DNA base pairs, stabilizing the DNA helix and potentially leading to the formation of DNA adducts. These interactions can result in the activation or inhibition of various genes, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects, particularly in cancer cell lines.
Dosage Effects in Animal Models
The effects of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain concentration is required to achieve noticeable biological activity. At excessively high doses, the compound can cause adverse effects, including damage to normal tissues.
Metabolic Pathways
9,11-Dihydroxy-12H-benzo[a]xanthen-12-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. The specific enzymes involved in its metabolism are still being identified, but they likely include those involved in oxidative and reductive processes.
Transport and Distribution
Within cells and tissues, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution pattern of the compound is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one is an important factor in its activity and function. The compound has been observed to localize primarily in the nucleus, where it can interact with DNA . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to specific compartments. The nuclear localization is consistent with its role in DNA intercalation and cytotoxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one typically involves the condensation of 2,4,6-trihydroxybenzoic acid with 2-naphthol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the xanthone core .
Industrial Production Methods:
While specific industrial production methods for 9,11-dihydroxy-12H-benzo[a]xanthen-12-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming a diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one
- 6,11-Dihydroxy-3,7,8,10-tetramethoxy-1-methylbenzo[b]xanthen-12-one
Comparison:
Compared to other xanthone derivatives, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one stands out due to its specific hydroxylation pattern. This unique arrangement of hydroxyl groups contributes to its distinct chemical reactivity and biological activity. For instance, the compound’s ability to intercalate with DNA is influenced by the position of the hydroxyl groups, which can affect its binding affinity and cytotoxicity .
Eigenschaften
IUPAC Name |
9,11-dihydroxybenzo[a]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-10-7-12(19)16-14(8-10)21-13-6-5-9-3-1-2-4-11(9)15(13)17(16)20/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVULZFFRWBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interact with DNA, and what are the implications of this interaction?
A1: Research suggests that 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interacts with calf thymus DNA (ctDNA) through an intercalative binding mode []. This means that the molecule inserts itself between the base pairs of the DNA double helix. This interaction was determined through various spectroscopic techniques, including absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements []. Interestingly, the study found that a structurally similar compound, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (which has a linear arrangement of its aromatic rings), exhibited a higher binding affinity to DNA compared to 9,11-dihydroxy-12H-benzo[a]xanthen-12-one (which has an angular arrangement of its aromatic rings) []. This difference in binding affinity highlights the impact of even subtle structural modifications on the molecule's interaction with DNA.
Q2: Does the structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one influence its cytotoxic activity?
A2: While 9,11-dihydroxy-12H-benzo[a]xanthen-12-one itself showed only marginal antiproliferative activity against L1210 and KB-3-1 cell lines, structural modifications through the addition of a pyran ring led to enhanced activity []. Specifically, compounds belonging to the benzo[a]pyrano[3,2-h]xanthen-7-one series, which have a pyran ring fused angularly onto the xanthone core, exhibited significant activity against the L1210 cell line []. This suggests that the angular fusion of the pyran ring onto the core structure of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one plays a crucial role in enhancing its cytotoxic activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















